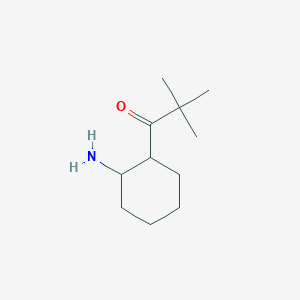
1-(2-Aminocyclohexyl)-2,2-dimethylpropan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Aminocyclohexyl)-2,2-dimethylpropan-1-one is an organic compound that belongs to the class of aliphatic amines It is characterized by a cyclohexyl ring substituted with an amino group and a dimethylpropanone moiety
準備方法
Synthetic Routes and Reaction Conditions
1-(2-Aminocyclohexyl)-2,2-dimethylpropan-1-one can be synthesized through several routes. One common method involves the hydrogenation of aniline using cobalt- or nickel-based catalysts. The reaction proceeds as follows:
C6H5NH2+3H2→C6H11NH2
This reaction is typically carried out under high pressure and temperature conditions to ensure complete hydrogenation .
Another method involves the alkylation of ammonia using cyclohexanol. This reaction is also catalyzed by metal catalysts and proceeds under similar conditions .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process.
化学反応の分析
Types of Reactions
1-(2-Aminocyclohexyl)-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) and sodium borohydride (NaBH_4) are commonly used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohols.
Substitution: Various substituted amines and amides.
科学的研究の応用
1-(2-Aminocyclohexyl)-2,2-dimethylpropan-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including its use as an intermediate in drug synthesis.
作用機序
The mechanism of action of 1-(2-Aminocyclohexyl)-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the compound can participate in redox reactions, affecting cellular processes and signaling pathways .
類似化合物との比較
Similar Compounds
Cyclohexylamine: Similar in structure but lacks the dimethylpropanone moiety.
Aminocaproic acid: Contains an amino group but has a different carbon backbone.
Thiourea derivatives: Contain amino groups and are used in similar applications
Uniqueness
1-(2-Aminocyclohexyl)-2,2-dimethylpropan-1-one is unique due to its specific combination of a cyclohexyl ring, an amino group, and a dimethylpropanone moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
特性
分子式 |
C11H21NO |
|---|---|
分子量 |
183.29 g/mol |
IUPAC名 |
1-(2-aminocyclohexyl)-2,2-dimethylpropan-1-one |
InChI |
InChI=1S/C11H21NO/c1-11(2,3)10(13)8-6-4-5-7-9(8)12/h8-9H,4-7,12H2,1-3H3 |
InChIキー |
QDHVPCFGDGPHKN-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C(=O)C1CCCCC1N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 3-{7-oxabicyclo[2.2.1]heptan-2-yl}prop-2-ynoate](/img/structure/B13188046.png)
![N-[(3-Formylphenyl)methyl]but-2-enamide](/img/structure/B13188048.png)

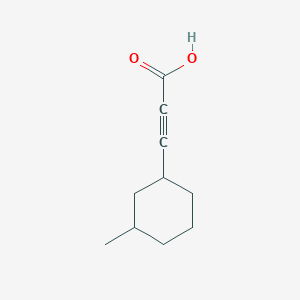

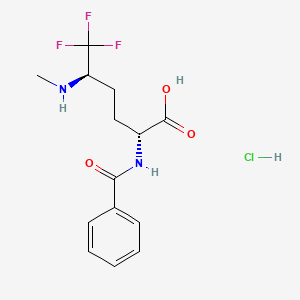
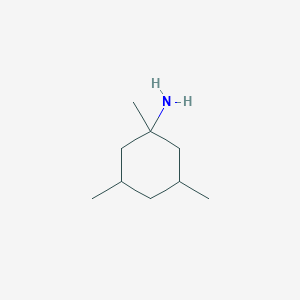
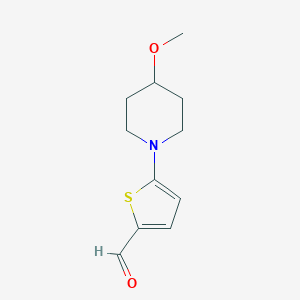
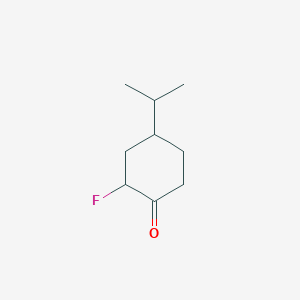

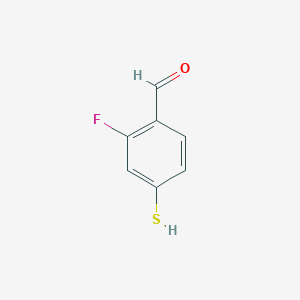
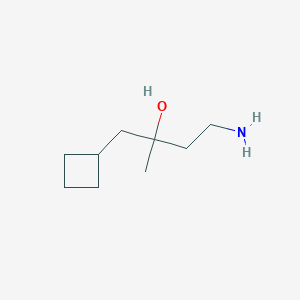
![6-(4-Methoxyphenyl)-3-azabicyclo[3.2.0]heptane](/img/structure/B13188126.png)

